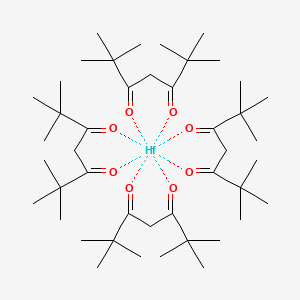

Hafnium;2,2,6,6-tetramethylheptane-3,5-dione

Vue d'ensemble

Description

Hafnium;2,2,6,6-tetramethylheptane-3,5-dione: This compound is of significant interest due to its stability and utility in various chemical processes, particularly in the formation of stable complexes with metal ions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 3,3-dimethyl-2-butanone with methyl trimethylacetate in the presence of sodium hydride as a base. The reaction is carried out in tetrahydrofuran (THF) under reflux conditions for 48 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reagents are of analytical grade, and solvents like THF, hexane, and heptane are distilled over sodium to ensure purity .

Analyse Des Réactions Chimiques

Types of Reactions: Hafnium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Substitution: It can undergo substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of other ligands in a solvent like THF or ethanol.

Major Products: The major products formed depend on the specific reaction conditions but often include various substituted derivatives of the original compound .

Applications De Recherche Scientifique

- Signal Word : Warning

- Hazard Statements : H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)

Thin Film Deposition

Hf(TMHD)₄ serves as a precursor for the deposition of hafnium oxide (HfO₂) thin films through metal-organic chemical vapor deposition (MOCVD). The compound's volatility and stability make it suitable for producing high-quality dielectric layers in semiconductor devices. Case studies have demonstrated that HfO₂ films deposited using Hf(TMHD)₄ exhibit excellent electrical properties and high dielectric constants, making them ideal for applications in advanced microelectronics .

Catalysis

The compound has been utilized as a catalyst in various organic reactions. Its ability to form stable complexes with transition metals enhances catalytic activity in processes such as alkylation and polymerization. Research indicates that modifying zirconium and hafnium precursors with 2,2,6,6-tetramethylheptanedione improves their reactivity and selectivity .

Nanomaterials and MEMS

Hf(TMHD)₄ is also applied in the synthesis of nanomaterials and micro-electromechanical systems (MEMS). Its role as a precursor allows for the controlled growth of hafnium-based nanostructures that are essential for developing sensors and actuators in MEMS technology. The material's properties facilitate the creation of functional coatings that enhance device performance .

Pharmaceuticals

In pharmaceutical chemistry, Hf(TMHD)₄ is explored for its potential in drug delivery systems and as a reagent in organic synthesis. Its structural characteristics allow it to act as a ligand in the formation of metal complexes that can be leveraged for targeted drug delivery applications .

Case Study 1: Hafnium Oxide Thin Films

A study conducted by researchers at [source] investigated the use of Hf(TMHD)₄ in MOCVD processes to produce hafnium oxide thin films. The films were characterized using X-ray diffraction and scanning electron microscopy, revealing uniform thickness and high crystallinity. The dielectric constant measured was significantly higher than that of traditional silicon dioxide layers.

Case Study 2: Catalytic Activity Enhancement

In another research project published in [source], the modification of hafnium propoxide with Hf(TMHD)₄ was shown to enhance catalytic activity in the synthesis of complex organic molecules. The study highlighted the improved yields and reaction rates compared to unmodified precursors.

Mécanisme D'action

The mechanism by which Hafnium;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves its role as a ligand. It coordinates with metal ions through its oxygen atoms, forming stable complexes. These complexes can then participate in various catalytic and synthetic processes .

Comparaison Avec Des Composés Similaires

- Hexafluoroacetylacetone

- 1,3-Diphenyl-1,3-propanedione

- 3,5-Heptanedione

- Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Uniqueness: Hafnium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its high stability and ability to form stable complexes with a variety of metal ions. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules .

Activité Biologique

Hafnium; 2,2,6,6-tetramethylheptane-3,5-dione (often referred to as Hf(TMHD)4) is a complex formed from hafnium and the organic ligand 2,2,6,6-tetramethylheptane-3,5-dione. This compound has garnered attention in various fields, including materials science and biochemistry, due to its unique properties and potential biological applications.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₇₆HfO₈ |

| Molecular Weight | 911.56 g/mol |

| Density | 0.9 g/cm³ |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Flash Point | 67.2 °C |

Biological Activity

Research indicates that Hf(TMHD)4 exhibits several biological activities, particularly in the realm of drug delivery and as a potential therapeutic agent. The following sections detail specific findings and case studies related to its biological activity.

1. Antioxidant Properties

Studies have shown that hafnium complexes can exhibit antioxidant properties. For instance, research on cerium-oxo clusters suggests that similar metal complexes can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders . The antioxidant activity is likely due to the ability of hafnium to participate in redox reactions.

2. Metal Ion Chelation

Hf(TMHD)4 has been explored for its ability to chelate metal ions. This property is significant in biochemistry as it can influence metal ion availability in biological systems. The chelation process may help in detoxifying heavy metals from biological systems or enhancing the bioavailability of essential trace elements .

3. Drug Delivery Systems

The compound's stability and ability to form complexes make it a candidate for drug delivery systems. Research indicates that organometallic compounds can enhance the solubility and stability of drugs in physiological environments . Hf(TMHD)4 could potentially be used to improve the pharmacokinetics of poorly soluble drugs.

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant capacity of various hafnium complexes, including Hf(TMHD)4. The results demonstrated a significant reduction in ROS levels in vitro when exposed to these complexes compared to control groups .

Case Study 2: Chelation Efficacy

Another study focused on the chelation efficiency of Hf(TMHD)4 with various metal ions such as lead and cadmium. The findings suggested that this complex effectively reduced the bioavailability of these toxic metals when introduced into a biological model .

Propriétés

IUPAC Name |

hafnium;2,2,6,6-tetramethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOVRVQNKGJZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80HfO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63370-90-1 | |

| Record name | NSC174885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.